molecular formula C9H9N3O2 B1429907 Carbendazimb-d3 CAS No. 1255507-88-0

Carbendazimb-d3

Cat. No.: B1429907
CAS No.: 1255507-88-0
M. Wt: 194.2 g/mol
InChI Key: TWFZGCMQGLPBSX-FIBGUPNXSA-N
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Description

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is an organic compound characterized by the presence of a benzimidazole ring and a carbamate group. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical properties and behavior in various applications.

Scientific Research Applications

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability due to the presence of deuterium.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

Carbendazimb-d3, also known as methyl N-(1H-1,3-benzodiazol-2-yl)carbamate or trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, is a deuterium-labeled derivative of the fungicide carbendazim . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is tubulin proteins . Tubulin is a globular protein and is the main component of microtubules, which are a part of the cell’s cytoskeleton . Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound binds to tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This is referred to as aneugenic effects .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to aneuploidy and polyploidy in germ cells . This can cause significant changes in the genetic makeup of the cells, potentially leading to cell death or abnormal cell growth .

Pharmacokinetics

It is known that carbendazim, the parent compound of this compound, is absorbed through the skin .

Result of Action

The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to various molecular and cellular effects. These include embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of plants and competing microbes, as well as factors such as pH, salts, type of soil, and humidity, can affect the degradation of carbendazim . Furthermore, the presence of carbendazim can disrupt the microbial community structure in various ecosystems .

Biochemical Analysis

Biochemical Properties

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate plays a crucial role in biochemical reactions, particularly those involving microtubule dynamics. It interacts with microtubule-associated proteins and enzymes, such as tubulin, by binding to the colchicine binding site. This interaction disrupts microtubule polymerization, leading to the inhibition of cell division. Additionally, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases, further influencing cellular proliferation .

Cellular Effects

The effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate on various cell types are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been observed to affect cell signaling pathways, including those involving p53, a key regulator of the cell cycle and apoptosis. Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects primarily through binding interactions with tubulin. This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. Additionally, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can inhibit the activity of cyclin-dependent kinases, further contributing to its antiproliferative effects. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .

Metabolic Pathways

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the microtubules. The compound’s distribution is also influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is primarily localized to the cytoplasm, where it interacts with microtubules and other cytoskeletal components. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbendazimb-d3 typically involves the reaction of benzimidazole derivatives with trideuteriomethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler benzimidazole compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(1H-benzimidazol-2-yl)carbamate: A non-deuterated analog with similar chemical properties but different metabolic stability.

    Ethyl N-(1H-benzimidazol-2-yl)carbamate: Another analog with an ethyl group instead of a trideuteriomethyl group, affecting its reactivity and biological activity.

Uniqueness

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unique due to the incorporation of deuterium atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZGCMQGLPBSX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746864
Record name (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255507-88-0
Record name (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255507-88-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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